![molecular formula C16H16ClNO2 B1453150 2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225701-75-6](/img/structure/B1453150.png)
2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide
Overview
Description
Scientific Research Applications
Medicinal Chemistry
- Summary of the application : Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds are considered potential therapeutic candidates.
- Methods of application : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
- Results or outcomes : The research aims to design and develop new pharmaceutical compounds. It includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
Synthesis of Novel Analogues
- Summary of the application : A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized .
- Methods of application : The compounds were synthesized by multistep synthesis .
- Results or outcomes : The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .
Chemical Synthesis
- Summary of the application : “2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide” is a chemical compound that can be used in the synthesis of other complex molecules .
- Methods of application : The compound can be used as a building block in the synthesis of other compounds. The specific methods of application would depend on the target molecule .
- Results or outcomes : The outcomes of using this compound in chemical synthesis would vary depending on the target molecule. It could potentially lead to the creation of new materials or pharmaceuticals .
Storage and Handling
- Summary of the application : “2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide” is a chemical compound that can be stored and handled under normal temperature conditions .
- Methods of application : The compound is typically stored as a powder .
- Results or outcomes : Proper storage and handling of this compound can ensure its stability and usability for various applications .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[[2-(phenoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-4-5-7-14(13)12-20-15-8-2-1-3-9-15/h1-9H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJLFRSJCQGNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




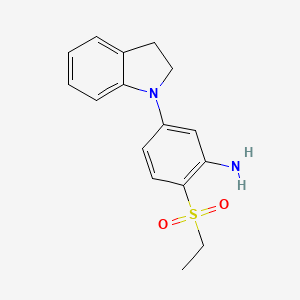
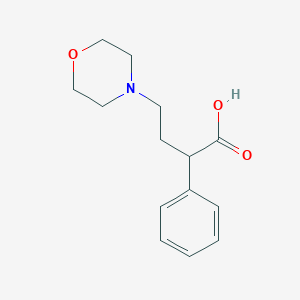
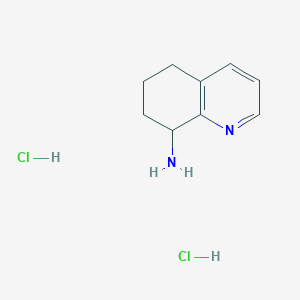
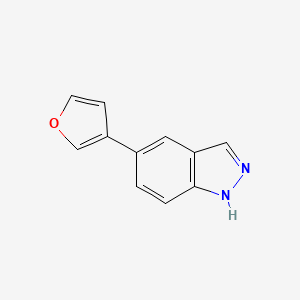

![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)
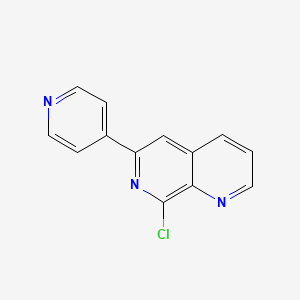
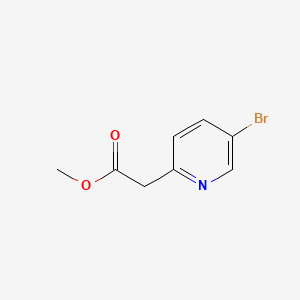
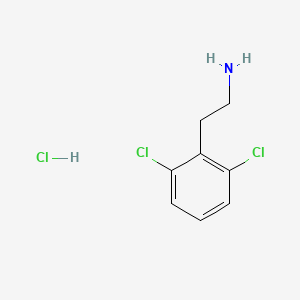
![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)